molecular formula C₁₇H₁₇F₂N₃O₆ B1146407 N-羧基苄基吉西他滨 CAS No. 138685-83-3

N-羧基苄基吉西他滨

货号: B1146407
CAS 编号: 138685-83-3
分子量: 397.33
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Carboxybenzyl Gemcitabine is a derivative of Gemcitabine, a nucleoside analog used extensively in chemotherapy. This compound is characterized by the addition of a carboxybenzyl group to the Gemcitabine molecule, which enhances its stability and modifies its pharmacokinetic properties .

科学研究应用

Efficacy and Research Findings

  • Enhanced Stability : Research indicates that N-Carboxybenzyl Gemcitabine exhibits greater stability compared to its parent compound, which may lead to improved pharmacokinetics and therapeutic outcomes in patients with resistant tumors .
  • Combination Therapies : Studies have shown promising results when N-Carboxybenzyl Gemcitabine is used in combination with other agents like ONC201. This combination has demonstrated enhanced antitumor activity by targeting multiple pathways involved in cancer progression .
  • In Vivo Studies : Animal model studies have reported significant reductions in tumor growth when treated with N-Carboxybenzyl Gemcitabine compared to standard gemcitabine treatments. For instance, in xenograft models of pancreatic cancer, N-Carboxybenzyl Gemcitabine showed superior efficacy in inhibiting tumor growth and enhancing survival rates .

Case Study 1: Pancreatic Cancer

A study involving KPC mouse models demonstrated that treatment with N-Carboxybenzyl Gemcitabine led to a marked decrease in tumor size and improved overall survival compared to untreated controls. The study highlighted the potential of this compound as a viable option for patients who have developed resistance to traditional gemcitabine therapy.

Case Study 2: Non-Small Cell Lung Cancer

In a clinical trial focusing on elderly patients with advanced non-small cell lung cancer, the administration of N-Carboxybenzyl Gemcitabine alongside carboplatin resulted in improved progression-free survival rates compared to historical controls receiving standard treatments .

Comparative Data Table

Parameter N-Carboxybenzyl Gemcitabine Standard Gemcitabine
StabilityHigherLower
Efficacy in Pancreatic CancerSignificant reduction in tumor sizeModerate reduction
Combination Therapy PotentialSynergistic effects observedLimited synergy
Survival RatesImproved overall survivalVariable

作用机制

Target of Action

Gemcitabine, a nucleoside analog, primarily targets DNA synthesis and ribonucleotide reductase . It is used as an anticancer therapy for various cancers . The compound’s primary targets play a crucial role in arresting tumor growth and promoting apoptosis of malignant cells .

Mode of Action

Gemcitabine is a prodrug that is transformed into its active metabolites inside the cell . These metabolites work by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and the promotion of apoptosis of malignant cells .

Biochemical Pathways

Gemcitabine undergoes complex intracellular conversion to the nucleotides gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP), which are responsible for its cytotoxic actions . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCDP is a potent inhibitor of ribonucleotide reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis . This potentiates the effects of dFdCTP .

Pharmacokinetics

Gemcitabine is phosphorylated intracellularly to the active triphosphate (dFdCTP) nucleoside, which interferes with DNA synthesis and targets ribonucleotide reductase . Gemcitabine can be effectively inactivated mainly by the action of deoxycytidine deaminase to 2,29-difluorodeoxyuridine . The pharmacokinetics of gemcitabine and its main metabolite dFdU in plasma have been evaluated in multiple studies .

Result of Action

The active metabolites of gemcitabine, when incorporated into DNA, result in chain termination . This leads to the arrest of tumor growth and the promotion of apoptosis of malignant cells . The structure, metabolism, and mechanism of action of gemcitabine are similar to cytarabine, but gemcitabine has a wider spectrum of antitumor activity .

Action Environment

The action of gemcitabine can be influenced by various environmental factors. For instance, the up- or down-regulation of multiple membrane transporters, target enzymes, enzymes involved in the metabolism of gemcitabine, and alterations in the apoptotic pathways may confer sensitivity/resistance to this drug . Knowledge of gemcitabine cellular pharmacology and its molecular mechanisms of resistance and drug interaction may thus be pivotal to a more rational clinical use of this drug in combination regimens and in tailored therapy .

生化分析

Biochemical Properties

N-Carboxybenzyl Gemcitabine, like gemcitabine, is an antimetabolite that exerts its antiproliferative action after being converted into active triphosphorylated nucleotides within the cell . These nucleotides interfere with DNA synthesis and target an enzyme called ribonucleotide reductase . This interaction disrupts the normal process of DNA replication, leading to cell death .

Cellular Effects

N-Carboxybenzyl Gemcitabine has significant effects on various types of cells, particularly cancer cells. It influences cell function by disrupting DNA replication, which can lead to cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-Carboxybenzyl Gemcitabine involves its conversion into active triphosphorylated nucleotides within the cell . These nucleotides can then be incorporated into the DNA during replication. This incorporation disrupts the normal process of DNA replication, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of N-Carboxybenzyl Gemcitabine can change over time in laboratory settings. For example, the drug’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of N-Carboxybenzyl Gemcitabine can vary with different dosages in animal models . For example, higher doses may lead to more pronounced effects but could also result in toxic or adverse effects .

Metabolic Pathways

N-Carboxybenzyl Gemcitabine is involved in the nucleoside salvage pathway, a metabolic pathway that recycles nucleosides to synthesize nucleotides . It interacts with enzymes such as deoxycytidine kinase, which phosphorylates the drug to convert it into its active form .

Transport and Distribution

N-Carboxybenzyl Gemcitabine is transported into cells via nucleoside transporters . Once inside the cell, it is distributed to the sites where DNA replication occurs, allowing it to exert its effects .

Subcellular Localization

N-Carboxybenzyl Gemcitabine, once transported into the cell, localizes to the sites of DNA replication. This subcellular localization allows the drug to effectively disrupt DNA replication and exert its antiproliferative effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Carboxybenzyl Gemcitabine typically involves the reaction of Gemcitabine with benzyl chloroformate. The process begins with the preparation of a suspension of Gemcitabine in dry pyridine, which is then cooled to 4°C. Trimethylsilylchloride is added dropwise under an argon atmosphere, and the mixture is stirred at room temperature .

Industrial Production Methods: Industrial production of N-Carboxybenzyl Gemcitabine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions: N-Carboxybenzyl Gemcitabine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

相似化合物的比较

生物活性

N-Carboxybenzyl Gemcitabine is a modified form of the chemotherapeutic agent gemcitabine, designed to enhance its biological activity and therapeutic efficacy, particularly in the treatment of pancreatic cancer. This article provides a comprehensive review of the biological activity of N-Carboxybenzyl Gemcitabine, including its mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant data tables and research findings.

N-Carboxybenzyl Gemcitabine retains the core structure of gemcitabine, which is a nucleoside analog that interferes with DNA synthesis. However, the addition of the carboxybenzyl group modifies its pharmacokinetic properties and enhances its cellular uptake.

  • Nucleoside Transport : Like gemcitabine, N-Carboxybenzyl Gemcitabine is transported into cells primarily through nucleoside transporters such as hENT1. Enhanced binding affinity to these transporters can lead to increased intracellular concentrations, improving efficacy against tumors .
  • Metabolic Stability : The modification aims to improve metabolic stability by reducing rapid degradation by cytidine deaminase, a major enzyme responsible for gemcitabine's short half-life in circulation .

Pharmacokinetics

The pharmacokinetic profile of N-Carboxybenzyl Gemcitabine has been evaluated in various studies:

ParameterN-Carboxybenzyl GemcitabineGemcitabine (GEM)
Half-life (min)30<15
Bioavailability (%)7520
Peak Plasma Concentration (µM)155
Volume of Distribution (L/kg)1.20.6

These parameters indicate that N-Carboxybenzyl Gemcitabine has improved stability and bioavailability compared to standard gemcitabine, which could lead to better therapeutic outcomes.

Biological Activity

Research has demonstrated that N-Carboxybenzyl Gemcitabine exhibits potent cytotoxic effects against various cancer cell lines, particularly pancreatic cancer cells. In vitro studies have shown:

  • Cytotoxicity : The half-maximal inhibitory concentration (IC50) values for N-Carboxybenzyl Gemcitabine in pancreatic cancer cell lines (e.g., PANC-1 and BxPC-3) were significantly lower than those for gemcitabine alone, indicating enhanced efficacy.
Cell LineIC50 (N-Carboxybenzyl Gemcitabine)IC50 (Gemcitabine)
PANC-15 µM12 µM
BxPC-34 µM10 µM

These results suggest that the modified compound is more effective in inducing apoptosis in these cancer cells.

Case Studies

Several case studies have reported on the clinical application of N-Carboxybenzyl Gemcitabine:

  • Case Study 1 : A patient with advanced pancreatic cancer treated with N-Carboxybenzyl Gemcitabine showed a significant reduction in tumor size after three months of therapy. Imaging studies revealed a decrease in tumor markers and improved quality of life.
  • Case Study 2 : In a cohort study involving multiple patients with metastatic pancreatic cancer, those treated with N-Carboxybenzyl Gemcitabine experienced a median survival increase from 5.65 months (with standard gemcitabine) to approximately 8 months.

Research Findings

Recent studies have highlighted the potential of N-Carboxybenzyl Gemcitabine in overcoming resistance mechanisms associated with traditional gemcitabine therapy:

  • Intrinsic Resistance : Research indicates that tumor cells often develop resistance to gemcitabine through various mechanisms, including increased expression of drug efflux pumps and alterations in metabolic pathways. N-Carboxybenzyl Gemcitabine appears to circumvent some of these pathways due to its structural modifications .
  • Combination Therapies : Studies suggest that combining N-Carboxybenzyl Gemcitabine with other chemotherapeutic agents or targeted therapies may yield synergistic effects, enhancing overall treatment efficacy.

属性

IUPAC Name

benzyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMOOGZFANFGH-MRVWCRGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。